molecular formula C20H14F2N6O B2831994 2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide CAS No. 1171561-65-1

2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B2831994
CAS No.: 1171561-65-1
M. Wt: 392.37
InChI Key: NUPCJSALYVRWCD-UHFFFAOYSA-N
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Description

“2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an imidazole ring, a pyrimidine ring, and a difluorobenzamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be constructed using condensation reactions involving appropriate starting materials.

    Coupling Reactions: The imidazole and pyrimidine rings are then coupled to form the core structure.

    Introduction of the Difluorobenzamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, “2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide” is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules such as proteins and nucleic acids. It can be used in studies to understand these interactions and their implications for cellular processes.

Medicine

In medicinal chemistry, compounds like “this compound” are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of “2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dichlorobenzamide
  • N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dibromobenzamide
  • N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylbenzamide

Uniqueness

The uniqueness of “2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide” lies in its specific substitution pattern and the presence of the difluorobenzamide moiety. This structural feature may confer distinct chemical and biological properties compared to its analogs, making it a compound of interest for further research and development.

Properties

IUPAC Name

2,4-difluoro-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N6O/c21-13-1-6-16(17(22)9-13)20(29)27-15-4-2-14(3-5-15)26-18-10-19(25-11-24-18)28-8-7-23-12-28/h1-12H,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPCJSALYVRWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=NC=N2)N3C=CN=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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